molecular formula C22H17N B1596644 n-(2-Naphthyl)biphenyl-4-amine CAS No. 6336-92-1

n-(2-Naphthyl)biphenyl-4-amine

Cat. No. B1596644
CAS RN: 6336-92-1
M. Wt: 295.4 g/mol
InChI Key: JUMBNTOZUIMCEL-UHFFFAOYSA-N
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Description

“n-(2-Naphthyl)biphenyl-4-amine”, also known as NPB, is an organic compound with the molecular formula C44H32N2 . It is used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of naphthylamine-based compounds like NPB involves the reaction of aldehydes and ketones with primary or secondary amines to form imine derivatives . A new method for preparing naphthyl amines from 1,5 unsaturated dicarbonyl precursors has been described .


Molecular Structure Analysis

The molecular weight of NPB is 588.738 Da . The structure of NPB can be viewed using Java or Javascript .


Chemical Reactions Analysis

Amines, including naphthylamine-based compounds, are good nucleophiles and can react with sulfonyl groups to form sulfonamides . They can also undergo SN2 reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines, including NPB, depend on the number of carbon-containing groups attached to them . The basicity of amines varies by molecule and largely depends on the availability of the lone pair of electrons from nitrogen .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

  • Field : Material Science
  • Application : 1,8-naphthalimide derivatives, which are structurally similar to n-(2-Naphthyl)biphenyl-4-amine, are used as emissive materials in OLEDs . They are used as luminescent host, dopant, hole-blocking and electron-transporting materials .
  • Method : The rational molecular design of 1,8-naphthalimide derivatives can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .
  • Results : OLEDs demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality and captivating flexibility .

Hole Injection and Hole Transporting Materials

  • Field : Chemistry
  • Application : Phenothiazine derivatives, which are structurally similar to n-(2-Naphthyl)biphenyl-4-amine, are used as hole injection and hole transporting materials .
  • Method : The materials are synthesized using the phenothiazinly moiety . The synthesized materials exhibited high glass transition temperature (Tg) in the range of 175 – 202°C .
  • Results : The OLED device that used DPtzB as a HIL showed the highest efficiency of 4.31cd/A at 10mA/cm² .

Buchwald–Hartwig Reaction

  • Field : Organic Chemistry
  • Application : The Buchwald–Hartwig reaction is a carbon-nitrogen cross-coupling reaction. One of its products, arylamines, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .
  • Method : This reaction is generally performed by reacting aryl boronate derivatives with a variety of substrates involving nitrogen-containing functional groups such as amines, amides, ureas, hydrazine, carbamates .
  • Results : The reaction’s synthetic applicability roots primarily from the inadequacies of typical methods (nucleophilic substitution, reductive amination, etc.) for the synthesis of aromatic C–N bonds .

Chan–Lam Coupling

  • Field : Organic Chemistry
  • Application : Chan–Lam coupling is one of the most popular and easy methods to perform arylation of amines (N-arylations) .
  • Method : This cross-coupling is generally performed by reacting aryl boronate derivatives with a variety of substrates involving nitrogen-containing functional groups such as amines, amides, ureas, hydrazine, carbamates .
  • Results : This reaction is used for the synthesis of heterocyclic compounds and total synthesis of natural products .

Safety And Hazards

According to the safety data sheet, NPB causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

NPB has immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . The future prospects could be explored to improve the research in the highly promising field of OLEDs .

properties

IUPAC Name

N-(4-phenylphenyl)naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N/c1-2-6-17(7-3-1)19-10-13-21(14-11-19)23-22-15-12-18-8-4-5-9-20(18)16-22/h1-16,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMBNTOZUIMCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284942
Record name n-(2-naphthyl)biphenyl-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Naphthyl)biphenyl-4-amine

CAS RN

6336-92-1
Record name NSC39905
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39905
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-naphthyl)biphenyl-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Biphenylyl)-2-naphthylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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